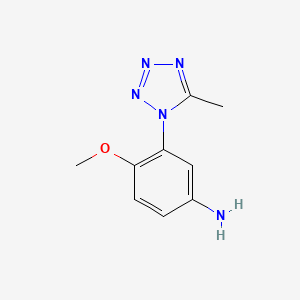

4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Übersicht

Beschreibung

“4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 857751-18-9 . It has a molecular weight of 205.22 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 205.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Tetrahydroquinolines 4-Substituted anilines, including 4-methoxyaniline derivatives, participate in reactions to form N-propargylanilines, which are then cyclized to yield various tetrahydroquinolines. These compounds, related to the antiviral agent Virantmycin, show promise in the development of new therapeutic agents (Francis et al., 2004).

Magnetic and Thermal Studies on Metal(II) Complexes 4-(Thiophen-3-yl)-aniline, a compound structurally similar to the query chemical, has been used to synthesize Schiff base complexes with different metal ions. These complexes have been characterized for their magnetic and thermal properties, contributing to the understanding of their potential applications in various fields (Osowole, 2011).

Pharmacological Applications

Development of Anti-Cancer Agents Compounds structurally related to 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, such as the derivatives of pyrazolines based on thiazolidin-4-one, have been synthesized and evaluated for their potential as anti-cancer agents. The synthesized compounds show promising anti-cancer and HIV properties compared to existing drugs, making them valuable candidates for further drug development (Patel et al., 2015).

Microtubule-Binding Agents for Cancer Therapy Analogs of combretastatin A-4, containing 1,2,3-triazole and methoxy-aniline groups, have been synthesized and tested for their ability to inhibit tubulin and induce cytotoxicity in cancer cells. These compounds, including 2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline, show potential as microtubule-binding agents, making them promising candidates for cancer treatment (Odlo et al., 2010).

Electronic and Optical Applications

Electrochromic Materials with Nitrotriphenylamine Unit Novel donor–acceptor systems employing nitrotriphenylamine as the acceptor and different thiophene derivatives as the donor have been synthesized. These systems demonstrate outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable materials for electrochromic applications in NIR region (Li et al., 2017).

Wirkmechanismus

Target of action

Aniline and tetrazole derivatives are known to have a wide range of biological activities. They can interact with various biological targets, such as enzymes, receptors, and DNA, depending on their specific chemical structure .

Mode of action

The mode of action of aniline and tetrazole derivatives can vary greatly. Some might inhibit enzyme activity, others might bind to receptors and modulate their activity, and others might interact with DNA and affect gene expression .

Biochemical pathways

Aniline and tetrazole derivatives can affect various biochemical pathways. For example, they might inhibit the synthesis of certain proteins, disrupt cell signaling pathways, or affect the replication of DNA .

Pharmacokinetics

The ADME properties of aniline and tetrazole derivatives can vary greatly depending on their specific chemical structure. Some might be well absorbed and widely distributed in the body, while others might be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of aniline and tetrazole derivatives can include changes in cell growth, cell death, inflammation, immune response, and many others .

Action environment

The action, efficacy, and stability of aniline and tetrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

4-methoxy-3-(5-methyltetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWURPLIVEZKYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)

![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)